molecular formula C12H17NO B143066 3-Dimethylamino-2-Methylpropiophenone CAS No. 91-03-2

3-Dimethylamino-2-Methylpropiophenone

Cat. No.: B143066
CAS No.: 91-03-2
M. Wt: 191.27 g/mol
InChI Key: IBKTXALXQACSRE-UHFFFAOYSA-N
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Description

3-Dimethylamino-2-Methylpropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a dimethylamino group attached to the third carbon of the propiophenone structure

Scientific Research Applications

3-Dimethylamino-2-Methylpropiophenone has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Dimethylamino-2-Methylpropiophenone typically involves the reaction of propiophenone with dimethylamine under specific conditions. One common method involves the use of a catalyst to facilitate the reaction between propiophenone and dimethylamine in the presence of a solvent such as toluene. The reaction is carried out at elevated temperatures, usually around 70°C, to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques to optimize yield and purity. This can include the use of continuous flow reactors and automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-purity reagents and solvents is also crucial to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

3-Dimethylamino-2-Methylpropiophenone can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The choice of reagents and reaction conditions depends on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may require the presence of a catalyst or specific solvents to achieve high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or sulfonic acids .

Mechanism of Action

The mechanism of action of 3-Dimethylamino-2-Methylpropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity. The compound may also undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects through various pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which allow for a wide range of chemical transformations and applications. Its ability to undergo various types of reactions and interact with biological targets makes it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

3-(dimethylamino)-2-methyl-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-10(9-13(2)3)12(14)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBKTXALXQACSRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301241975
Record name 3-(Dimethylamino)-2-methyl-1-phenyl-1-propanone
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Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91-03-2
Record name 3-(Dimethylamino)-2-methyl-1-phenyl-1-propanone
Source CAS Common Chemistry
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Record name 3-(Dimethylamino)-2-methylpropiophenone
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Record name 3-(Dimethylamino)-2-methylpropiophenone
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Record name 3-(Dimethylamino)-2-methyl-1-phenyl-1-propanone
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Record name 2-benzoylpropyldimethylammonium chloride
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Record name 3-(DIMETHYLAMINO)-2-METHYLPROPIOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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